(S)-3,7-Diaminoheptanoic acid hydrochloride
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Overview
Description
(S)-3,7-Diaminoheptanoic acid hydrochloride is a chiral amino acid derivative with two amino groups located at the 3rd and 7th positions of the heptanoic acid chain The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Diaminoheptanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.
Protection of Functional Groups: The amino groups are protected using protecting groups such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Chain Elongation: The carbon chain is elongated through reactions such as alkylation or acylation.
Deprotection: The protecting groups are removed to yield the free amino groups.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
Quality Control: Rigorous testing for purity, enantiomeric excess, and other quality parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-3,7-Diaminoheptanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino groups to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Primary amines.
Substitution Products: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
(S)-3,7-Diaminoheptanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3,7-Diaminoheptanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
®-3,7-Diaminoheptanoic acid hydrochloride: The enantiomer of the (S)-form, with different biological activity.
3,7-Diaminoheptanoic acid: The non-salt form, with different solubility and stability properties.
Other Diamino Acids: Compounds such as 2,6-diaminohexanoic acid and 4,8-diaminooctanoic acid, which have similar structures but different chain lengths and properties.
Uniqueness
(S)-3,7-Diaminoheptanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(3S)-3,7-diaminoheptanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUJYMGCFOTWFK-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-02-4 |
Source
|
Record name | Heptanoic acid, 3,7-diamino-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192003-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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